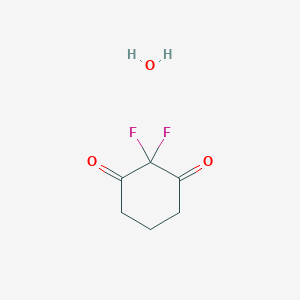

2,2-Difluorocyclohexane-1,3-dione hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Difluorocyclohexane-1,3-dione hydrate is a derivative of cyclohexane-1,3-dione, a compound of interest due to its versatile chemical properties and reactivity. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it a valuable intermediate in organic and heterocyclic compound synthesis.

Synthesis Analysis

The synthesis of fluorinated cyclohexane-1,3-diones, such as 2,2-Difluorocyclohexane-1,3-dione hydrate, often involves direct fluorination of cyclic 1,3-diones or through organocatalytic annulation strategies, yielding highly functionalized compounds suitable as building blocks in various chemical syntheses (Fadeyi & Okoro, 2008); (Kuan, Chien, & Chen, 2013).

Molecular Structure Analysis

Studies on the molecular structure of cyclohexane-1,3-dione derivatives, including fluorinated variants, utilize NMR and GIAO-DFT computational studies to elucidate their solution structures. These investigations confirm the significant impact of fluorination on the electronic and structural properties of the cyclohexane-1,3-dione core (Gryff-Keller & Szczeciński, 2010).

Chemical Reactions and Properties

Fluorinated cyclohexane-1,3-diones undergo various chemical reactions, forming complex structures with interesting biological and chemical properties. Their reactivity with alkyl isocyanides, for example, leads to the formation of compounds with potential applications in medicinal chemistry and materials science (Yavari, Shaabania, Asghari, Olmstead, & Safari, 1997).

Physical Properties Analysis

The introduction of fluorine atoms into the cyclohexane-1,3-dione framework significantly alters its physical properties, such as solubility, boiling point, and melting point. Direct fluorination methods have been developed to efficiently introduce fluorine atoms into the cyclohexane-1,3-dione ring, providing valuable insights into the influence of fluorination on the physical characteristics of these compounds (Chambers, Hutchinson, Batsanov, Lehmann, & Naumov, 1996).

Chemical Properties Analysis

The chemical properties of 2,2-Difluorocyclohexane-1,3-dione hydrate, such as reactivity, stability, and the nature of its reactions with various nucleophiles and electrophiles, are central to its application in synthetic chemistry. The fluorine atoms significantly influence the compound's reactivity patterns, making it an essential intermediate in the synthesis of more complex fluorinated organic molecules (Kalbagh, Karuturi, Kulala, Montgomery, Kamath, & Lal, 2020).

Applications De Recherche Scientifique

Synthesis and Reactivity of Diketopyrrolopyrroles

Diketopyrrolopyrroles, reported by Grzybowski and Gryko (2015), have been highlighted for their widespread use in dyes, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging due to their significant optical properties. The synthesis, reactivity, and optical properties of these compounds have been thoroughly reviewed, providing insights into their structural and functional versatility, which may be relevant to understanding derivatives like 2,2-Difluorocyclohexane-1,3-dione hydrate (Grzybowski & Gryko, 2015).

Mesotrione Herbicide: Efficiency and Environmental Impact

Carles, Joly, and Joly (2017) reviewed the application of mesotrione, a compound structurally related to cyclohexane-1,3-dione derivatives, focusing on its efficiency, environmental fate, and safety. The study concluded that mesotrione, when applied as recommended, exhibits a favorable toxicological and environmental profile, indicating the potential for similar compounds to be developed for agricultural use while ensuring environmental safety (Carles, Joly, & Joly, 2017).

Oxidation Reactions of Cyclohexene

Cao et al. (2018) discussed the controllable and selective oxidation of cyclohexene, leading to various industrially relevant products. This review could provide a foundational understanding of the chemical reactivity and potential applications of cyclohexane derivatives in industrial and synthetic chemistry, highlighting the importance of selective oxidation processes (Cao et al., 2018).

Hydrogen Storage in Organic Liquid Phase Carriers

Bourane et al. (2016) explored the feasibility of using organic compounds, including cycloalkanes, for hydrogen storage and delivery. This review could indirectly relate to the applications of 2,2-Difluorocyclohexane-1,3-dione hydrate in energy storage and conversion technologies, highlighting the potential of cycloalkanes as hydrogen carriers (Bourane et al., 2016).

Synthesis of Heterocyclic Compounds Based on Isatins

Sadeghian and Bayat (2022) reviewed the synthesis of heterocyclic compounds using isatins as building blocks, emphasizing the formation of a wide range of N-heterocycles. Although not directly related to 2,2-Difluorocyclohexane-1,3-dione hydrate, this review provides insights into the synthetic versatility of cyclic diones, which could be applicable to understanding the chemistry and applications of the compound (Sadeghian & Bayat, 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2-difluorocyclohexane-1,3-dione;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVHMICZCMOUSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)(F)F.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717284 |

Source

|

| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluorocyclohexane-1,3-dione hydrate | |

CAS RN |

183742-84-9 |

Source

|

| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzoyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1171716.png)